

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydroxymethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydroxymethylpyridine hydrochloride

Cat. No.: B1318712

[Get Quote](#)

Introduction

2,3-Dihydroxymethylpyridine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any compound intended for these applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for **2,3-Dihydroxymethylpyridine hydrochloride**, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific salt are not widely published, this guide synthesizes fundamental spectroscopic principles and data from analogous compounds to present a robust, predictive analysis. This approach not only offers a spectral benchmark for researchers working with this molecule but also illustrates the deductive processes central to spectroscopic interpretation.

Molecular Structure and Spectroscopic Implications

The structure of **2,3-Dihydroxymethylpyridine hydrochloride** features a pyridine ring substituted at the 2- and 3-positions with hydroxymethyl (-CH₂OH) groups. The hydrochloride salt form implies that the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion with a chloride counter-ion. This protonation has significant electronic effects that profoundly influence the spectroscopic data.

The key structural features to consider are:

- Aromatic Pyridinium Ring: The protonation of the ring nitrogen withdraws electron density from the aromatic system, leading to a general deshielding of the ring protons and carbons in NMR spectroscopy.
- Hydroxymethyl Groups: These introduce alcohol functionalities, which are characterized by specific stretching and bending vibrations in IR spectroscopy. The protons of the hydroxyl groups are exchangeable and their signals in ¹H NMR can be broad and solvent-dependent.
- Adjacent Substituents: The proximity of the two hydroxymethyl groups can lead to steric interactions and influence hydrogen bonding, which may be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2,3-Dihydroxymethylpyridine hydrochloride**, analysis of both ¹H and ¹³C NMR spectra is crucial. The spectra are typically recorded in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt and likely insoluble in non-polar solvents like chloroform-d (CDCl₃).

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-Dihydroxymethylpyridine hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

- The residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) is used for chemical shift calibration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
 - The solvent signal (e.g., DMSO-d₆ at 39.52 ppm) is used for calibration.

Predicted ¹H NMR Spectrum

The protonation of the pyridine nitrogen significantly impacts the chemical shifts of the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the neutral pyridine.[\[1\]](#)

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration	Rationale and Commentary
H-6	~8.6 - 8.8	Doublet (d)	1H	This proton is ortho to the protonated nitrogen, leading to strong deshielding. It will be split by H-5.
H-4	~8.3 - 8.5	Doublet (d)	1H	Also significantly deshielded due to its position relative to the nitrogen. It will be split by H-5.
H-5	~7.8 - 8.0	Triplet (t) or Doublet of Doublets (dd)	1H	This proton is coupled to both H-4 and H-6, resulting in a triplet or doublet of doublets.
-CH ₂ OH (at C-2)	~4.9 - 5.1	Singlet (s)	2H	The methylene protons adjacent to the aromatic ring and an oxygen atom are expected in this region. The signal is a singlet as there are no adjacent protons to couple with.

-CH ₂ OH (at C-3)	~4.7 - 4.9	Singlet (s)	2H	Similar to the other methylene group, but may have a slightly different chemical shift due to its position at C-3.
-OH	Variable	Broad Singlet (br s)	2H	The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In D ₂ O, this signal will exchange with the solvent and may not be observed.
N-H	Variable	Broad Singlet (br s)	1H	The proton on the pyridinium nitrogen is also exchangeable and its observation depends on the solvent.

Predicted ¹³C NMR Spectrum

The deshielding effect of the protonated nitrogen is also evident in the ¹³C NMR spectrum.

Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale and Commentary
C-2	~150 - 155	The carbon atom attached to the nitrogen is significantly deshielded.
C-6	~145 - 148	The other carbon atom alpha to the nitrogen is also strongly deshielded.
C-4	~140 - 143	The para carbon to the nitrogen is also deshielded.
C-3	~135 - 138	The chemical shift of this carbon is influenced by the attached hydroxymethyl group.
C-5	~127 - 130	This carbon is expected to be the most shielded of the aromatic carbons.
-CH ₂ OH (at C-2)	~62 - 65	Typical chemical shift for a methylene carbon attached to an aromatic ring and an oxygen atom.
-CH ₂ OH (at C-3)	~60 - 63	Similar to the other methylene carbon, with a potentially slight upfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

- Sample Preparation:

- KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm^{-1}).

Predicted IR Absorption Bands

The IR spectrum of **2,3-Dihydroxymethylpyridine hydrochloride** is expected to be complex, but key functional groups will give rise to characteristic absorption bands.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Wavenumber Range (cm ⁻¹)	Vibration	Intensity	Commentary
3400 - 3200	O-H stretch	Strong, Broad	The broadness is due to intermolecular hydrogen bonding between the hydroxyl groups. [4]
3100 - 3000	Aromatic C-H stretch	Medium	Characteristic of C-H bonds on the pyridine ring.
2950 - 2850	Aliphatic C-H stretch	Medium	From the methylene (-CH ₂) groups.
~2500	N-H stretch (pyridinium)	Broad	The N-H stretch of the pyridinium ion often appears as a broad absorption in this region.
1630 - 1580	C=C and C=N stretch	Medium to Strong	Aromatic ring stretching vibrations of the pyridinium ring.
1480 - 1400	Aromatic ring stretch	Medium	Further characteristic absorptions of the pyridine ring.
~1420	O-H bend	Medium	In-plane bending of the hydroxyl groups.
1050 - 1000	C-O stretch	Strong	Stretching vibration of the primary alcohol C-O bonds.

Mass Spectrometry (MS)

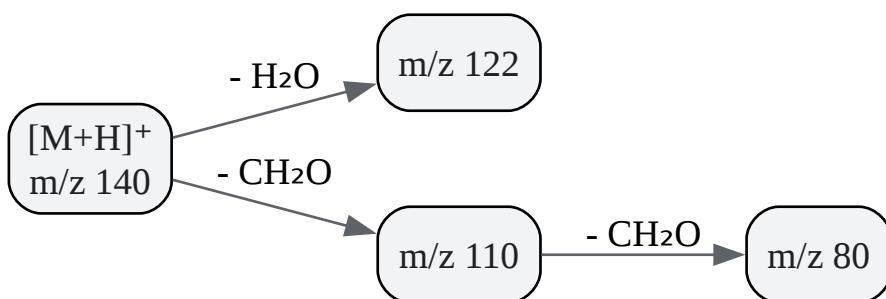
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For a hydrochloride salt, the analysis is typically performed on the free base after the loss of HCl.

Experimental Protocol: Mass Spectrometry Data Acquisition

- **Sample Introduction:** The sample can be introduced via direct infusion or after separation by liquid chromatography (LC).
- **Ionization:** Electrospray ionization (ESI) is a suitable technique for this polar molecule.
- **Analysis:** The analysis is typically performed in positive ion mode to observe the protonated molecule $[M+H]^+$, where M is the free base (2,3-Dihydroxymethylpyridine).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Predicted Mass Spectrum Fragmentation

The molecular weight of the free base, 2,3-Dihydroxymethylpyridine ($C_7H_9NO_2$), is 139.15 g/mol. In ESI-MS, the most prominent ion is expected to be the protonated molecule $[M+H]^+$ at m/z 140.


Fragmentation Pathway:

The fragmentation of the parent ion would likely proceed through common pathways for benzylic alcohols.

- $[M+H]^+$ at m/z 140: The protonated molecular ion of the free base.
- m/z 122: Loss of water (H_2O) from the protonated molecule.
- m/z 110: Loss of formaldehyde (CH_2O) from the protonated molecule, a common fragmentation for hydroxymethyl groups.
- m/z 108: Loss of methanol (CH_3OH).

- m/z 80: Further fragmentation of the pyridine ring.

The fragmentation pattern can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **2,3-Dihydroxymethylpyridine hydrochloride**. By applying fundamental spectroscopic principles and leveraging data from analogous structures, we have constructed a comprehensive spectral profile. This information serves as a valuable resource for researchers in the synthesis, purification, and analysis of this compound, ensuring its correct identification and characterization in drug discovery and development workflows. The provided protocols and interpretations are designed to be a practical guide for laboratory work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Hydroxymethyl)pyridine(586-98-1) ¹H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rdchemicals.com [rdchemicals.com]

- 4. rsc.org [rsc.org]
- 5. NP-MRD: ¹H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916) [np-mrd.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydroxymethylpyridine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318712#spectroscopic-data-nmr-ir-mass-spec-of-2-3-dihydroxymethylpyridine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com